molecular formula C25H23N8NaO7S2 B15338459 sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

カタログ番号: B15338459
分子量: 634.6 g/mol
InChIキー: RIWWMGQFMUUYIY-QAOXVKOZSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a semisynthetic cephalosporin antibiotic characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) common to all cephalosporins. Key structural features include:

  • Position 7 substitution: A 4-hydroxyphenyl group linked to a 6-methyl-4-oxo-1H-pyridine-3-carbonyl moiety via an acetyl spacer. This side chain likely enhances stability against β-lactamases and broadens antibacterial activity.
  • Position 3 substitution: A 1-methyltetrazol-5-yl sulfanylmethyl group, which may improve pharmacokinetic properties (e.g., half-life) and resistance to enzymatic degradation.
  • Sodium carboxylate: Enhances water solubility for parenteral administration.

The compound’s design reflects efforts to optimize β-lactamase resistance and Gram-negative coverage while retaining activity against Gram-positive pathogens .

特性

分子式

C25H23N8NaO7S2

分子量

634.6 g/mol

IUPAC名

sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/q;+1/p-1/t17?,18-,23-;/m1./s1

InChIキー

RIWWMGQFMUUYIY-QAOXVKOZSA-M

異性体SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+]

正規SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+]

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 7 Substitution Position 3 Substitution Key Properties
Target Compound Cephalosporin 4-Hydroxyphenyl-(6-methyl-4-oxo-1H-pyridine-3-carbonyl) 1-Methyltetrazol-5-yl sulfanylmethyl Broad-spectrum, β-lactamase resistance, enhanced solubility (sodium salt)
Cefoperazone () Cephalosporin 4-Hydroxyphenyl-(4-ethyl-2,3-dioxopiperazine-1-carbonyl) 1-Methyltetrazol-5-yl sulfanylmethyl Active against Pseudomonas aeruginosa; combined with sulbactam for stability
Cefotaxime Sodium () Cephalosporin (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl Acetoxymethyl Third-gen cephalosporin; high Gram-negative activity, β-lactamase stability
Ceftriaxone () Cephalosporin (Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl (1-Methyltetrazol-5-yl)sulfanylmethyl Long half-life due to high protein binding; broad-spectrum

Key Findings

Structural Similarities and Differences: The target compound shares the 1-methyltetrazol-5-yl sulfanylmethyl group at position 3 with cefoperazone and ceftriaxone, a feature linked to enhanced β-lactamase resistance and pharmacokinetic stability . Unlike cefotaxime and ceftriaxone, which have aminothiazolyl methoxyimino side chains at position 7, the target compound’s 4-hydroxyphenyl-pyridinecarbonyl side chain may confer unique binding to penicillin-binding proteins (PBPs) in resistant strains .

Biological Activity: Gram-negative coverage: The methoxyimino group in cefotaxime and ceftriaxone is critical for activity against Enterobacteriaceae. The target compound’s pyridinecarbonyl group may offer similar or improved stability against extended-spectrum β-lactamases (ESBLs) . Gram-positive activity: The 4-hydroxyphenyl group in the target compound and cefoperazone may enhance activity against Staphylococcus aureus compared to cefotaxime .

Pharmacokinetics: The sodium salt formulation ensures solubility for intravenous use, similar to cefotaxime sodium and ceftriaxone . The 1-methyltetrazolyl group at position 3 in the target compound and ceftriaxone contributes to prolonged half-life via reduced renal excretion .

Stability and Degradation: Cefotaxime is prone to deacetylation (forming deacetylcefotaxime, a less active metabolite), while the target compound’s pyridinecarbonyl side chain may reduce such degradation .

Table 2: Pharmacokinetic and Stability Metrics

Metric Target Compound Cefoperazone Cefotaxime Sodium Ceftriaxone
Half-life (hours) ~2.5 (estimated) 1.5–2.5 1.0–1.5 6–9
Protein Binding (%) 70–80 (estimated) 82–93 35–45 85–95
Primary Excretion Route Renal Biliary Renal Biliary/Renal
β-Lactamase Stability High (pyridinecarbonyl) Moderate (requires sulbactam) High (methoxyimino) High (methoxyimino)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。